N-([2,3'-bipyridin]-5-ylmethyl)butyramide
Description
N-([2,3'-bipyridin]-5-ylmethyl)butyramide is a synthetic organic compound characterized by a bipyridine core linked to a butyramide moiety via a methylene bridge. The bipyridine scaffold (two pyridine rings connected by a single bond) provides rigidity and π-conjugation, which may influence its electronic properties and binding affinity in biological systems. The butyramide group (a four-carbon chain terminated by an amide) enhances solubility and modulates pharmacokinetic behavior.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-15(19)18-10-12-6-7-14(17-9-12)13-5-3-8-16-11-13/h3,5-9,11H,2,4,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIWDGQLSQANHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)butyramide typically involves the coupling of a bipyridine derivative with a butyramide precursor. Common synthetic routes include:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to form butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to yield butyramide.
Industrial Production Methods
Industrial production methods for N-([2,3’-bipyridin]-5-ylmethyl)butyramide may involve large-scale catalytic processes, utilizing metal catalysts to facilitate the coupling reactions. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)butyramide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Metal catalysts such as nickel or palladium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)butyramide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)butyramide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . Additionally, the compound’s amide group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structural Differences :
- This compound employs a bipyridine core, distinct from the piperidine-phenethyl or phenethylamine scaffolds seen in regulated analogs. This structural divergence likely alters receptor binding profiles.
- The bipyridine system may favor interactions with metal ions or aromatic stacking, whereas piperidine-phenethyl derivatives (e.g., fentanyl analogs) target opioid receptors .
The butyramide group in the target compound offers intermediate polarity compared to propionamide or isobutyramide, which could affect absorption and distribution .
Pharmacological and Toxicological Considerations
- Receptor Affinity : Piperidine-phenethyl analogs (e.g., para-methoxybutyryl fentanyl) exhibit high μ-opioid receptor affinity, contributing to their potency and overdose risk. In contrast, bipyridine derivatives are more commonly associated with kinase inhibition or antimicrobial activity, though specific data for This compound are lacking .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., fluorine) in the bipyridine compound may reduce cytochrome P450-mediated metabolism compared to fluorinated analogs.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)butyramide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bipyridine moiety linked to a butyramide group. The chemical structure can be represented as follows:
- Molecular Formula : C12H14N2O
- Molecular Weight : 218.25 g/mol
The bipyridine structure is known for its ability to coordinate with metal ions, which may enhance its biological activity through metal-mediated mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of certain signaling pathways involved in cellular proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural features have shown significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of RET Kinase
A notable case study involved the evaluation of bipyridine derivatives as inhibitors of RET kinase, an important target in cancer therapy. Compounds similar to this compound exhibited moderate to high potency in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer models .
Antimicrobial Activity
Research indicates that compounds containing bipyridine structures possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes. Compounds with similar structural motifs have been reported to inhibit butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. The inhibitory activity is often measured using IC50 values.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. The findings suggest:
- Structure-Activity Relationship (SAR) : Modifications on the bipyridine ring can significantly affect biological activity.
- Synergistic Effects : Combination therapies using this compound with other anticancer agents have shown enhanced efficacy.
- Toxicity Profiles : Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
